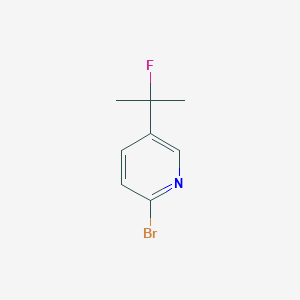

2-Bromo-5-(2-fluoro-2-propyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a chemical compound with the molecular formula C8H9BrFN . It has a molecular weight of 218.07 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(2-fluoropropan-2-yl)pyridine . The InChI code is 1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Physical And Chemical Properties Analysis

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a colorless to yellow liquid . It has a molecular weight of 218.07 .

科学的研究の応用

Spectroscopic and Optical Studies

Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine have been characterized spectroscopically to understand their structural and electronic properties. Spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Density Functional Theory (DFT) calculations, provide insights into the molecule's geometric structure, vibrational frequencies, and chemical shifts. These studies not only reveal the non-linear optical properties of such compounds but also their potential applications in material sciences and electronics (H. Vural, M. Kara, 2017).

Nucleophilic Aromatic Substitution Reactions

Research on halogenopyridines, including 2-bromo-, 2-chloro-, and 2-fluoro-pyridines, under high pressure has shown that these compounds can react with dimethyl acetylenedicarboxylate to form adducts. This highlights their reactivity and potential utility in synthetic organic chemistry for constructing complex molecules (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).

Radiolabeling and Imaging Applications

The synthesis of fluorine-18-labelled fluoropyridine derivatives, such as 5-[18F]fluoro-2-pyridinamine, demonstrates the application of halogenated pyridines in radiopharmaceutical chemistry. These compounds are valuable for developing radiolabelled synthons for imaging central nervous system receptors or other biological targets in vivo (A. Abrahim, P. Angelberger, K. Kletter, Markus Müller, C. Joukhadar, T. Erker, O. Langer, 2006).

Ligand Design and Coordination Chemistry

Unsymmetrical tripodal ligands containing pyridylmethyl components, including bromo and fluoro substituents, have been synthesized for complexing with metals like FeCl2. Such studies are crucial for understanding the steric and electronic influences on metal-ligand coordination, potentially leading to applications in catalysis and material science (L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, 2011).

Safety and Hazards

将来の方向性

While specific future directions for “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines are valuable building blocks in organic synthesis and can be used in various cross-coupling reactions . This suggests potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.

作用機序

Target of Action

It’s known that this compound can be used as a building block in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which are key in the synthesis of various organic compounds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-bromo-5-(2-fluoropropan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBLOISCJTAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2-fluoro-2-propyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)

![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)